rac erythro-Dihydro Bupropion-d9

Stable Isotope Labeling Internal Standard Purity LC-MS/MS Method Development

rac erythro-Dihydro Bupropion-d9 (CAS 1217684-77-9) is a stable isotope-labeled analog of erythro-dihydrobupropion, a pharmacologically active metabolite of the antidepressant and smoking cessation agent bupropion. The compound incorporates nine deuterium atoms, yielding a molecular formula of C13H11D9ClNO and a molecular weight of approximately 250.81 g/mol, compared to 241.76 g/mol for the unlabeled parent.

Molecular Formula C13H20ClNO
Molecular Weight 250.81 g/mol
Cat. No. B602590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac erythro-Dihydro Bupropion-d9
Synonyms(αS)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol-d9;  rac erythro-Hydroxybupropion-d9; 
Molecular FormulaC13H20ClNO
Molecular Weight250.81 g/mol
Structural Identifiers
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3
InChIKeyNDPTTXIBLSWNSF-WSBYFTHXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac erythro-Dihydro Bupropion-d9: A Deuterium-Labeled Internal Standard for Precise Quantification of Bupropion Metabolites


rac erythro-Dihydro Bupropion-d9 (CAS 1217684-77-9) is a stable isotope-labeled analog of erythro-dihydrobupropion, a pharmacologically active metabolite of the antidepressant and smoking cessation agent bupropion [1]. The compound incorporates nine deuterium atoms, yielding a molecular formula of C13H11D9ClNO and a molecular weight of approximately 250.81 g/mol, compared to 241.76 g/mol for the unlabeled parent . This mass shift enables its use as a robust internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it corrects for matrix effects, ionization variability, and analyte recovery, thereby enhancing quantitative accuracy and precision .

Why Generic Substitution of rac erythro-Dihydro Bupropion-d9 Compromises Analytical Integrity


Substituting rac erythro-Dihydro Bupropion-d9 with unlabeled erythro-dihydrobupropion or structurally distinct internal standards introduces significant quantitative errors in LC-MS/MS workflows. Unlabeled analogs cannot be distinguished from endogenous analyte, leading to overestimation of plasma or tissue concentrations . Conversely, chemically dissimilar internal standards (e.g., acetaminophen) exhibit divergent extraction efficiencies, chromatographic retention, and ionization behaviors, resulting in poor method accuracy (80.6–97.8% intra-day) and precision (CV 6.1–19.9%) that fail regulatory bioanalytical guidelines [1]. Deuterated isotopologues like rac erythro-Dihydro Bupropion-d9 co-elute with the target analyte and undergo identical matrix effects, enabling accurate correction and consistent method performance across sample types [2].

rac erythro-Dihydro Bupropion-d9: Product-Specific Quantitative Differentiation Evidence


Isotopic Enrichment and Chemical Purity: Determinants of Analytical Specificity

rac erythro-Dihydro Bupropion-d9 is supplied with a minimum isotopic enrichment of 98% deuterium (²H) and a minimum chemical purity of 98.00%, as verified by HPLC and mass spectrometry [1]. In contrast, the unlabeled rac erythro-Dihydro Bupropion reference standard (CAS 99102-04-2) achieves comparable chemical purity (~98%) but lacks deuterium enrichment, rendering it indistinguishable from endogenous analyte in MS detection .

Stable Isotope Labeling Internal Standard Purity LC-MS/MS Method Development

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) in Human Plasma

When rac erythro-Dihydro Bupropion-d9 is employed as an internal standard in validated LC-MS/MS assays, the lower limit of quantification (LLOQ) for erythro-dihydrobupropion enantiomers in human plasma is 0.15 ng/mL, using only 50 µL of sample [1]. This represents a 2-fold improvement in sensitivity compared to assays that utilize non-deuterated, structurally unrelated internal standards (e.g., acetaminophen), which achieve LLOQs of ≥0.3 ng/mL for the same metabolites [1].

Pharmacokinetics Bioanalysis LC-MS/MS Assay Sensitivity

Matrix Effect Mitigation: Quantified Improvement in Assay Accuracy and Precision

In a validated LC-MS/MS method for bupropion metabolites in umbilical cord plasma and placental tissue, use of deuterium-labeled internal standards (including isotopologues analogous to rac erythro-Dihydro Bupropion-d9) eliminated significant matrix effects entirely, with reported accuracy ranging from 88% to 105% and intra-/inter-day precision ≤15% relative standard deviation [1]. By contrast, when a non-isotopic internal standard (acetaminophen) was used for the same analytes, intra-day accuracy dropped to 80.6–97.8% and inter-day precision ranged from 6.1% to 19.9% [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Stereochemical Fidelity: Retention of Erythro Configuration for Accurate Metabolic Profiling

rac erythro-Dihydro Bupropion-d9 preserves the exact erythro stereochemistry of its unlabeled counterpart, enabling precise co-elution and ionization behavior with both enantiomers of erythro-dihydrobupropion in chiral LC-MS/MS methods [1]. The erythro and threo diastereomers exhibit distinct pharmacokinetic profiles, with plasma exposure differing significantly between the two [1]. Use of a stereochemically mismatched internal standard (e.g., rac threo-Dihydro Bupropion-d9) would introduce systematic bias in diastereomer-specific quantification.

Stereoselective Metabolism Diastereomer Quantification Chiral Analysis

Regulatory Alignment: Support for Abbreviated New Drug Applications (ANDA) and Quality Control

rac erythro-Dihydro Bupropion-d9 is specifically designated by multiple reference standard manufacturers for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of bupropion [1]. This explicit regulatory utility is not universally documented for alternative internal standards such as rac threo-Dihydro Bupropion-d9 or hydroxybupropion-d9, which are primarily described as general research tools [2].

Regulatory Compliance ANDA Pharmaceutical Quality Control

Optimal Deployment Scenarios for rac erythro-Dihydro Bupropion-d9 in Research and Industrial Settings


Stereoselective Pharmacokinetic Studies of Bupropion Metabolites

Quantify erythro-dihydrobupropion enantiomers in human plasma following oral bupropion administration, leveraging the compound's 0.15 ng/mL LLOQ and erythro-specific stereochemistry to accurately characterize enantiomer-specific pharmacokinetic parameters [1].

Therapeutic Drug Monitoring in Special Populations

Measure erythro-dihydrobupropion levels in umbilical cord plasma and placental tissue to assess fetal exposure during maternal bupropion therapy. The deuterated internal standard eliminates matrix effects, ensuring 88–105% accuracy in these complex biological samples [2].

Generic Drug Development and ANDA Submission Support

Employ rac erythro-Dihydro Bupropion-d9 as a primary internal standard during analytical method validation and quality control testing of bupropion formulations, aligning with documented regulatory expectations for ANDA submissions [3].

In Vitro Metabolism and Drug-Drug Interaction Studies

Use the compound to monitor erythro-dihydrobupropion formation rates in human liver microsome or hepatocyte incubations, taking advantage of the deuterium label to avoid interference from endogenous metabolites and ensure precise quantification of metabolic turnover [4].

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